molecular formula C8H10N4 B6598263 {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine CAS No. 1340258-60-7

{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine

Cat. No.: B6598263
CAS No.: 1340258-60-7
M. Wt: 162.19 g/mol
InChI Key: DMNAUFDGIJTOTG-UHFFFAOYSA-N
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Description

{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, including enzymes and receptors that recognize purine bases.

Result of Action

Related compounds have shown significant inhibitory activity against various cell lines , suggesting that this compound may also exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method starts with the preparation of 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then iodized using N-iodosuccinimide (NIS) to obtain an intermediate. The intermediate is further protected and functionalized to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the methyl and methanamine groups, resulting in different chemical properties and reactivity.

    1H-pyrazolo[3,4-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    1H-pyrazolo[4,3-b]pyridine: Features a different arrangement of the nitrogen atoms in the fused ring system.

Uniqueness

The presence of the methyl group at the 1-position and the methanamine group at the 5-position of {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine distinguishes it from other similar compounds

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNAUFDGIJTOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)CN)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340258-60-7
Record name {1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine
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